molecular formula C7H7NO2 B1345721 N-Methyl-3-formyl-2(1H)-pyridone CAS No. 79138-28-6

N-Methyl-3-formyl-2(1H)-pyridone

Cat. No. B1345721
CAS RN: 79138-28-6
M. Wt: 137.14 g/mol
InChI Key: XOMXAUOIYFSKIE-UHFFFAOYSA-N
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Description

N-Methyl-3-formyl-2(1H)-pyridone is a chemical compound with the formula C7H7NOSe . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of N-Methyl-3-formyl-2(1H)-pyridone contains 17 bonds in total, including 10 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, and 1 aliphatic aldehyde .

Scientific Research Applications

Drug Precursor Synthesis

“1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde” derivatives have been explored for their potential as drug precursors. The compound’s reactivity with active methylene nitriles can lead to the formation of various carboxylic acid derivatives, which may serve as intermediates in pharmaceutical synthesis .

Aldose Reductase Inhibitors

Derivatives of this compound have been evaluated for their inhibitory effects on enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in managing complications related to diabetes .

Green Chemistry Synthesis

The compound has been utilized in green chemistry approaches for synthesizing tetrahydropyrimidines through one-pot reactions that are more environmentally friendly and sustainable .

Antiproliferative Agents

Some derivatives of “1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde” have been synthesized and studied for their antiproliferative activity, which could be useful in cancer research for developing new therapeutic agents .

Anti-Staphylococcus aureus Activity

A derivative, 4-methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC), has shown promising anti-bacterial properties against multidrug-resistant strains of S. aureus, including MRSA, by inhibiting key bacterial enzymes .

Anti-Biofilm Properties

The same derivative, MMOXC, has also demonstrated anti-biofilm characteristics, which could be significant in preventing and treating infections associated with biofilms .

These applications highlight the versatility of “1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde” in scientific research, particularly in medicinal chemistry and green synthesis methods. Each application represents a unique field where this compound or its derivatives could make a significant impact.

MDPI - Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives Springer - The Molecular Diversity of 1 H -Indole-3-Carbaldehyde Derivatives Springer - A green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines Springer - Synthesis and Antiproliferative Activity of 2-Oxo-1,2-Dihydropyridine Derivatives Springer - The Therapeutic Potential of 4-Methoxy-1-Methyl-2-Oxopyridine Derivatives Journal of Applied Microbiology - Effect of 4‐Methoxy 1‐Methyl 2‐Oxopyridine Carbamide on Staphylococcus aureus

Safety And Hazards

N-Methyl-3-formyl-2(1H)-pyridone is intended for research and development use only and is not for medicinal, household, or other use . Any clothing contaminated by the product should be immediately removed .

properties

IUPAC Name

1-methyl-2-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMXAUOIYFSKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229552
Record name N-Methyl-3-formyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-formyl-2(1H)-pyridone

CAS RN

79138-28-6
Record name N-Methyl-3-formyl-2(1H)-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079138286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-3-formyl-2(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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